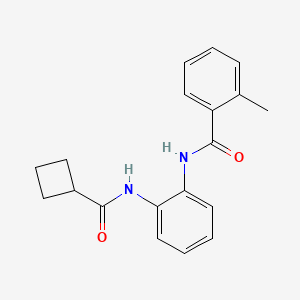
N-(2-cyclobutaneamidophenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyclobutaneamidophenyl)-2-methylbenzamide, commonly known as CBAMP, is a cyclic amide derivative of benzamide and is a commonly used compound in scientific research. It is a white solid with a melting point of 145-147°C and a molecular weight of 255.3 g/mol. CBAMP has a variety of applications in scientific research, including biochemical and physiological studies, as well as laboratory experiments.
Aplicaciones Científicas De Investigación
CBAMP has a variety of applications in scientific research. It has been used in studies of enzyme-catalyzed reactions, as well as in the study of protein-ligand interactions. It has also been used in the study of enzyme inhibition and drug design. CBAMP has also been used in the study of enzyme kinetics, as well as in the study of enzyme-substrate interactions.
Mecanismo De Acción
CBAMP binds to the active site of enzymes, blocking the active site and preventing the enzyme from catalyzing reactions. It also binds to proteins, blocking the binding sites of the proteins and preventing the proteins from binding to other molecules.
Biochemical and Physiological Effects
CBAMP has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and trypsin. It has also been shown to block the binding of proteins to their ligands, such as hormones and neurotransmitters. CBAMP has also been shown to cause changes in the expression of genes, as well as changes in the activity of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using CBAMP in laboratory experiments is that it is a relatively inexpensive and easily synthesized compound. Additionally, it is a relatively small molecule, which makes it easy to handle and store. However, there are some limitations to using CBAMP in laboratory experiments. For example, it is a relatively non-specific compound, meaning it can bind to a variety of proteins and enzymes. Additionally, it is not very soluble in water, which can limit its ability to be used in aqueous solutions.
Direcciones Futuras
There are a variety of potential future directions for the use of CBAMP in scientific research. For example, it could be used to study the effects of drugs on enzymes, as well as to study the binding of drugs to proteins. Additionally, it could be used to study the effects of mutations on enzyme activity, as well as to study the effects of mutations on protein-ligand interactions. Furthermore, CBAMP could be used to study the effects of environmental factors on enzyme activity, as well as to study the effects of environmental factors on protein-ligand interactions. Finally, it could be used to study the effects of genetic mutations on enzyme activity, as well as to study the effects of genetic mutations on protein-ligand interactions.
Métodos De Síntesis
CBAMP can be synthesized through a condensation reaction between 2-methylbenzamide and cyclobutane-1,1-dicarboxylic acid. This reaction is typically carried out in the presence of a base and an aprotic solvent, such as acetonitrile. The reaction is typically carried out at temperatures between 90-120°C. The product of the reaction is a white solid that is purified by recrystallization from ethanol.
Propiedades
IUPAC Name |
N-[2-(cyclobutanecarbonylamino)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-7-2-3-10-15(13)19(23)21-17-12-5-4-11-16(17)20-18(22)14-8-6-9-14/h2-5,7,10-12,14H,6,8-9H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQVNPBIFZMOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6581285.png)
![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(pyrazin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one](/img/structure/B6581294.png)


![6-methyl-N2-[2-(morpholin-4-yl)ethyl]-5-nitro-N4-phenylpyrimidine-2,4-diamine](/img/structure/B6581307.png)
![1-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-methyl-1H-1,3-benzodiazole](/img/structure/B6581308.png)
![1-[2-({4-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B6581313.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine](/img/structure/B6581320.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamide](/img/structure/B6581326.png)
![1-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6581328.png)
![N-(4-{[(2-methyl-1,3-benzothiazol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6581329.png)
![N-{4-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6581335.png)
![1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea](/img/structure/B6581356.png)
